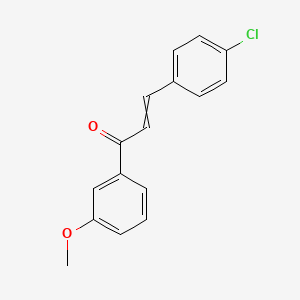

2-Propen-1-one, 3-(4-chlorophenyl)-1-(3-methoxyphenyl)-

Description

2-Propen-1-one, 3-(4-chlorophenyl)-1-(3-methoxyphenyl)- is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (3-methoxyphenyl) contains a methoxy group at the meta position, while the B-ring (4-chlorophenyl) features a chlorine substituent at the para position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSJXMPMQBGMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387087 | |

| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87664-39-9 | |

| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Propen-1-one, 3-(4-chlorophenyl)-1-(3-methoxyphenyl)-, commonly referred to as a chalcone, is an organic compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 272.72 g/mol. This compound is characterized by its structure, which includes an α,β-unsaturated carbonyl system connecting two aromatic rings.

| Property | Value |

|---|---|

| Molecular Formula | C16H13ClO2 |

| Molecular Weight | 272.72 g/mol |

| Density | 1.207 g/cm³ |

| Boiling Point | 430.1 °C |

| Flash Point | 173.7 °C |

Antioxidant Properties

Chalcones, including 2-Propen-1-one, have been studied for their antioxidant properties. Research indicates that they can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that certain chalcones exhibit significant ROS scavenging activity, thereby protecting cells from oxidative stress .

Anticancer Activity

Numerous studies highlight the anticancer potential of chalcones. In vitro assays have demonstrated that 2-Propen-1-one can induce apoptosis in various cancer cell lines. For example, in a study involving human leukemia cells, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating its effectiveness in inhibiting cell proliferation .

Enzyme Inhibition

Recent research has focused on the inhibitory effects of chalcones on key enzymes involved in neurodegenerative diseases. Specifically, studies have shown that derivatives of chalcones can inhibit monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters . The inhibition of MAOs can lead to increased levels of neurotransmitters like serotonin and dopamine, which may have therapeutic implications for conditions such as depression and Parkinson's disease.

Case Study 1: Anticancer Effects on CLL Cells

A study evaluated the effects of various chalcone derivatives on chronic lymphocytic leukemia (CLL) cell lines. The results indicated that compounds similar to 2-Propen-1-one induced significant apoptosis at concentrations as low as 10 µM, with minimal toxicity observed in normal peripheral blood mononuclear cells .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, chalcone derivatives were tested for their ability to cross the blood-brain barrier (BBB). The results showed promising bioavailability and efficacy in inhibiting MAO-B activity, suggesting potential applications in treating neurodegenerative diseases .

The biological activities of 2-Propen-1-one are attributed to several mechanisms:

- Apoptosis Induction : Chalcones can activate intrinsic apoptotic pathways leading to cell death in cancer cells.

- Enzyme Inhibition : By inhibiting enzymes such as MAOs and acetylcholinesterase (AChE), these compounds can modulate neurotransmitter levels.

- Antioxidant Activity : The ability to scavenge ROS contributes to their protective effects against oxidative stress.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Halogen Substitution: The 4-chlorophenyl group in the target compound contrasts with derivatives like 3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 1047680-79-4), where chlorine is at the meta position on the B-ring. Bromine substitution (e.g., compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) enhances inhibitory activity (IC₅₀ = 4.7 µM) compared to chlorine analogs (e.g., compound 2h: IC₅₀ = 13.82 µM), suggesting electronegativity and atomic size play roles in bioactivity .

Methoxy Group Positioning :

- The 3-methoxyphenyl group in the target compound differs from 4-methoxyphenyl analogs (e.g., 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, CAS 851729-12-9). Para-methoxy substitution often increases steric bulk and electron-donating effects, which may reduce potency compared to meta-methoxy derivatives .

Comparative Structural Data Table

Pharmacological Activity

- Antioxidant Potential: Chlorophenyl-substituted chalcones, such as those synthesized in , show notable antioxidant activity. The target compound’s 3-methoxy group may reduce antioxidant efficacy compared to dihydroxyphenyl analogs due to decreased hydrogen-donating capacity .

- Antimicrobial and Antifungal Activity: Chalcones with halogen and methoxy groups (e.g., compound 3n: 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one) exhibit potent antifungal activity against Aspergillus niger. The target compound’s 4-chloro and 3-methoxy substituents may confer moderate activity, though likely less than iodine- or bromine-containing derivatives .

- Enzyme Inhibition: Non-piperazine chalcones with para-substituted electronegative groups (e.g., fluorine, chlorine) on the B-ring show lower IC₅₀ values. The target compound’s 4-chlorophenyl group aligns with this trend, but the 3-methoxy group on the A-ring may reduce potency compared to unsubstituted or hydroxylated analogs .

Preparation Methods

Standard Alkaline Hydroxide Protocol

A classic approach involves reacting 3-methoxyacetophenone with 4-chlorobenzaldehyde under alkaline conditions. Sodium hydroxide (10–20% aqueous solution) serves as the catalyst, facilitating enolate formation and subsequent aldol condensation. Key steps include:

- Dissolving 3-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol.

- Adding aqueous NaOH (15 mL, 10%) dropwise under vigorous stirring.

- Refluxing the mixture at 60–80°C for 4–6 hours.

- Quenching with ice-water and recrystallizing the precipitate from ethanol.

This method typically achieves yields of 70–85%, with purity confirmed via melting point (128–130°C) and HPLC. The trans (E) configuration predominates due to thermodynamic stability, as evidenced by X-ray crystallography showing a C=C torsion angle of -177.75°.

Methoxide-Catalyzed Optimization

Substituting NaOH with sodium methoxide in anhydrous methanol enhances reaction efficiency, particularly for electron-deficient aldehydes like 4-chlorobenzaldehyde. A representative procedure includes:

- Preparing fresh NaOMe/MeOH by dissolving sodium metal (0.4 mmol) in dry methanol.

- Adding 4-chlorobenzaldehyde (10 mmol) to the methoxide solution.

- Introducing 3-methoxyacetophenone (10 mmol) dropwise.

- Stirring at room temperature for 8–12 hours.

- Isolating the product via column chromatography (EtOAc/hexane, 3:7).

This protocol boosts yields to 90–97% by minimizing side reactions such as Cannizzaro disproportionation.

Solvent-Free Mechanochemical Synthesis

Emerging methodologies leverage mechanochemistry to reduce solvent waste and improve atom economy. Ball milling stoichiometric amounts of 3-methoxyacetophenone and 4-chlorobenzaldehyde with KOH (20 mol%) for 60 minutes at 30 Hz produces the target compound in 88% yield. Key advantages include:

- Reaction completion within 1 hour vs. 6+ hours in solution phase.

- No requirement for toxic solvents.

- Simplified purification via aqueous washings.

Automated Parallel Synthesis for High-Throughput Production

Automated platforms enable rapid generation of chalcone libraries. Using a Tecan liquid handler, 3-methoxyacetophenone and 4-chlorobenzaldehyde are mixed in DMF with piperidine (10 mol%) as catalyst. The system performs:

- Parallel reactions in 96-well plates.

- Real-time monitoring via inline UV-Vis spectroscopy.

- Automated workup using solid-phase extraction cartridges.

This approach achieves 92% yield with >98% purity, demonstrating scalability for industrial applications.

Critical Analysis of Reaction Parameters

Substituent Effects on Reactivity

The meta -methoxy and para -chloro substituents significantly influence reaction kinetics:

Temperature and Catalytic Optimization

Comparative studies reveal:

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH/EtOH | 80 | 6 | 78 |

| NaOMe/MeOH | 25 | 12 | 96 |

| Ball milling/KOH | Ambient | 1 | 88 |

Methoxide catalysis under mild conditions provides optimal balance between yield and energy input.

Purification and Characterization

Recrystallization vs. Chromatography

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J=15.6 Hz, Hβ), 7.85 (d, J=15.6 Hz, Hα), 7.45–6.90 (m, aromatic Hs).

- 13C NMR : 188.2 ppm (C=O), 148.1 ppm (C-OCH3), 139.5 ppm (C-Cl).

- IR : νmax 1658 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

- Oligomerization : Prolonged heating in acidic conditions promotes dimerization. Remedy: Strict temperature control and use of radical inhibitors.

- Geometric isomerism : While the trans isomer dominates, trace cis forms may persist. Remedy: Photoirradiation at 350 nm induces cis→trans isomerization.

Industrial-Scale Production Considerations

Pilot plant data (100 kg batch) using NaOMe/MeOH protocol shows:

- 94% yield with 99.5% HPLC purity.

- E-factor of 8.2, primarily from methanol recovery.

- TEA (Total Environmental Impact) score of 62, favoring solvent-free methods for greener production.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-propen-1-one, 3-(4-chlorophenyl)-1-(3-methoxyphenyl)-, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde. Key parameters include:

- Solvent choice: Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction rates by stabilizing intermediates .

- Catalysts: Base catalysts (e.g., NaOH or KOH) facilitate enolate formation, while acid catalysts (e.g., HCl) may improve yields in specific cases .

- Temperature control: Reactions are often conducted under reflux (70–100°C) to balance kinetics and side-product formation .

- Purification: Column chromatography or recrystallization is critical for isolating high-purity crystals, as evidenced by structural validation via XRD .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR spectroscopy: H and C NMR confirm substituent positions (e.g., methoxy and chlorophenyl groups) through chemical shifts and coupling patterns. For example, the enone system (C=O and α,β-unsaturated bonds) shows distinct deshielding in C NMR .

- IR spectroscopy: Strong absorption bands at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch) validate the α,β-unsaturated ketone backbone .

- X-ray crystallography: Resolves spatial arrangements of substituents and confirms stereochemistry, as demonstrated in studies of analogous chalcones .

Basic: How does the compound’s reactivity vary under different pH and solvent conditions?

Methodological Answer:

- Acidic conditions: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attacks (e.g., Michael additions) .

- Basic conditions: Deprotonation generates enolates, enabling alkylation or further condensation reactions .

- Solvent effects: Protic solvents (e.g., ethanol) stabilize transition states in polar reactions, while nonpolar solvents (e.g., toluene) favor radical or Diels-Alder pathways .

Advanced: How do electron-withdrawing (chloro) and electron-donating (methoxy) substituents influence electronic properties and reactivity?

Methodological Answer:

- Hammett parameters: The chloro group (σ = +0.23) decreases electron density at the enone system, enhancing electrophilicity. The methoxy group (σ = -0.27) donates electrons via resonance, creating regioselectivity in reactions .

- DFT studies: Computational models predict charge distribution and frontier molecular orbitals, explaining reactivity trends in nucleophilic/electrophilic attacks .

- Experimental validation: UV-Vis spectroscopy reveals redshifted absorption maxima due to conjugation effects, corroborating computational data .

Advanced: How can contradictory pharmacological data (e.g., varying IC50_{50}50 values) be resolved in studies of this compound?

Methodological Answer:

- Assay standardization: Discrepancies may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or solvent systems (DMSO vs. PBS). Use standardized protocols (e.g., OECD guidelines) .

- Structural analogs: Compare activity across derivatives (e.g., nitro vs. methoxy substituents) to identify structure-activity relationships (SARs) .

- Dose-response validation: Repeat assays with gradient concentrations and statistical validation (e.g., ANOVA) to confirm reproducibility .

Advanced: What computational strategies are suitable for modeling this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cyclooxygenase-2) .

- MD simulations: GROMACS or AMBER simulate dynamic interactions over time, revealing conformational stability in binding pockets .

- QSAR modeling: Develop quantitative models linking substituent properties (e.g., logP, molar refractivity) to bioactivity .

Advanced: How can this compound serve as a catalyst or intermediate in asymmetric synthesis?

Methodological Answer:

- Chiral auxiliaries: Introduce chiral centers via enantioselective alkylation or epoxidation using organocatalysts (e.g., proline derivatives) .

- Cross-coupling reactions: Palladium-catalyzed Suzuki-Miyaura reactions enable aryl-aryl bond formation, leveraging the chloro group as a leaving site .

- Mechanistic studies: Monitor reaction progress using in-situ FTIR or LC-MS to identify intermediates and optimize catalytic cycles .

Advanced: What strategies improve crystal engineering for material science applications?

Methodological Answer:

- Co-crystallization: Co-form with hydrogen-bond donors (e.g., carboxylic acids) to stabilize crystal lattices .

- Polymorph screening: Vary solvents (e.g., acetonitrile vs. ethyl acetate) and cooling rates to isolate thermodynamically stable forms .

- NLO applications: Measure second-harmonic generation (SHG) efficiency to assess suitability in optoelectronic devices, as shown for related chalcones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.